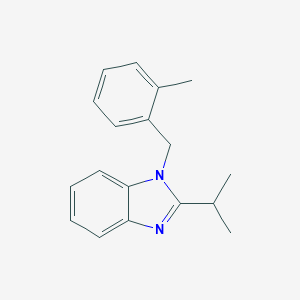
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione, commonly known as CBX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBX is a heterocyclic compound that contains a benzothiophene ring and a triazole ring. In
作用机制
CBX exerts its effects by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This results in various cellular effects, including induction of apoptosis in cancer cells and anticonvulsant effects in the brain.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit HDAC activity, and have anticonvulsant effects in the brain. In addition, CBX has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One advantage of CBX is that it is a potent inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, CBX has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, CBX has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on CBX. One area of interest is the development of CBX derivatives with improved solubility and reduced toxicity. Another area of interest is the study of CBX in combination with other drugs or treatments, to determine whether it can enhance their effects. Finally, further research is needed to fully understand the mechanisms of action of CBX and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CBX is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. CBX has been studied as an inhibitor of HDACs, an anticancer agent, and a potential treatment for epilepsy. It exerts its effects by inhibiting HDACs, which leads to changes in gene expression and various cellular effects. CBX has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
合成方法
The synthesis of CBX involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction yields CBX as a white crystalline solid with a melting point of 248-250°C.
科学研究应用
CBX has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. CBX has also been studied as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, CBX has been studied as a potential treatment for epilepsy, as it has been shown to have anticonvulsant properties.
属性
产品名称 |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
分子式 |
C11H8ClN3S2 |
分子量 |
281.8 g/mol |
IUPAC 名称 |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16) |
InChI 键 |
GIAKLMXLFBCDTC-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
规范 SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)


